molecular formula C17H14Cl2N4OS B11979964 2-(1H-Benzimidazol-2-ylthio)-N'-(1-(3,4-dichlorophenyl)ethylidene)acetohydrazide

2-(1H-Benzimidazol-2-ylthio)-N'-(1-(3,4-dichlorophenyl)ethylidene)acetohydrazide

Cat. No.: B11979964
M. Wt: 393.3 g/mol
InChI Key: MRDLPAYKWHZJBD-LSHDLFTRSA-N
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Description

2-(1H-Benzimidazol-2-ylthio)-N’-(1-(3,4-dichlorophenyl)ethylidene)acetohydrazide is a complex organic compound that features a benzimidazole ring, a thioether linkage, and a hydrazide functional group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Benzimidazol-2-ylthio)-N’-(1-(3,4-dichlorophenyl)ethylidene)acetohydrazide typically involves multiple steps:

    Formation of Benzimidazole Ring: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.

    Thioether Formation: The benzimidazole derivative is then reacted with a thiol compound to introduce the thioether linkage.

    Hydrazide Formation: The thioether compound is then reacted with hydrazine to form the hydrazide.

    Schiff Base Formation: Finally, the hydrazide is condensed with 3,4-dichloroacetophenone to form the desired compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thioether linkage.

    Reduction: Reduction reactions could target the imine (Schiff base) or the benzimidazole ring.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or reduced benzimidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, compounds with benzimidazole rings are often studied for their potential as enzyme inhibitors or antimicrobial agents.

Medicine

Medicinally, such compounds might be investigated for their potential therapeutic effects, including anticancer, antiviral, or anti-inflammatory activities.

Industry

Industrially, the compound could find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 2-(1H-Benzimidazol-2-ylthio)-N’-(1-(3,4-dichlorophenyl)ethylidene)acetohydrazide would depend on its specific biological target. Generally, compounds with benzimidazole rings can interact with DNA, proteins, or enzymes, potentially inhibiting their function. The thioether and hydrazide groups might also contribute to binding interactions or redox activity.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Benzimidazol-2-ylthio)acetohydrazide: Lacks the dichlorophenyl group.

    N’-(1-(3,4-Dichlorophenyl)ethylidene)acetohydrazide: Lacks the benzimidazole ring.

    Benzimidazole derivatives: Various compounds with different substituents on the benzimidazole ring.

Uniqueness

The uniqueness of 2-(1H-Benzimidazol-2-ylthio)-N’-(1-(3,4-dichlorophenyl)ethylidene)acetohydrazide lies in its combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C17H14Cl2N4OS

Molecular Weight

393.3 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]acetamide

InChI

InChI=1S/C17H14Cl2N4OS/c1-10(11-6-7-12(18)13(19)8-11)22-23-16(24)9-25-17-20-14-4-2-3-5-15(14)21-17/h2-8H,9H2,1H3,(H,20,21)(H,23,24)/b22-10+

InChI Key

MRDLPAYKWHZJBD-LSHDLFTRSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1)/C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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